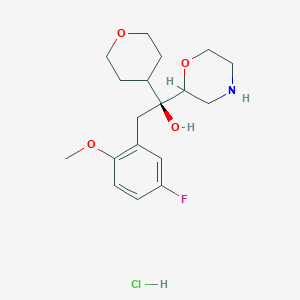

(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride

Description

Edivoxetine Hydrochloride is a compound that acts as a selective norepinephrine reuptake inhibitor. It was developed by Eli Lilly and Company for the treatment of attention-deficit hyperactivity disorder and major depressive disorder. Although it showed promise in early clinical trials, it ultimately failed to gain approval for major depressive disorder due to lack of efficacy compared to selective serotonin reuptake inhibitors .

Properties

Molecular Formula |

C18H27ClFNO4 |

|---|---|

Molecular Weight |

375.9 g/mol |

IUPAC Name |

(1S)-2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride |

InChI |

InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17?,18-;/m0./s1 |

InChI Key |

WJDKGRLMNSHPON-SZOUEMSFSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)C[C@](C2CCOCC2)(C3CNCCO3)O.Cl |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Edivoxetine Hydrochloride involves several steps. One of the key intermediates is prepared via an efficient diazotization process . Another method involves a continuous Barbier reaction, which is an environmentally friendly alternative to the traditional Grignard batch process . The industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Edivoxetine Hydrochloride undergoes various chemical reactions, including N-formylation, which is a degradation pathway in the presence of carbohydrates commonly used in tablet excipients . The major degradation product identified is N-formyl edivoxetine. Common reagents and conditions used in these reactions include formic acid and reducing sugars. The presence of water or moisture accelerates this degradation pathway.

Scientific Research Applications

Edivoxetine Hydrochloride has garnered significant interest in the field of neuropharmacology. It is primarily classified as a selective norepinephrine reuptake inhibitor and targets the norepinephrine transporter to mitigate the reuptake of norepinephrine in the synaptic cleft . This compound has been explored for its utility in treating major depressive disorder, with some studies progressing to clinical trials while others remain in the preclinical phase. Its targeted action on norepinephrine levels is crucial in mood regulation and overall mental health.

Mechanism of Action

The mechanism of action of Edivoxetine Hydrochloride involves the inhibition of the norepinephrine transporter, which increases the concentration of norepinephrine in the synaptic cleft . This enhances neurotransmission and can potentially lead to improved mood, increased energy levels, and better cognitive function. The selective nature of its action minimizes interaction with other neurotransmitter systems, potentially resulting in a more favorable side effect profile compared to non-selective antidepressants.

Comparison with Similar Compounds

Edivoxetine Hydrochloride is similar to other selective norepinephrine reuptake inhibitors such as Esreboxetine . its unique chemical structure and targeted action on norepinephrine levels set it apart. Unlike some other compounds, Edivoxetine Hydrochloride failed to gain approval for major depressive disorder, highlighting the challenges in developing effective treatments for complex mental health conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.